molecular formula C11H17NO2 B14373808 2-Allyl-1,2,5,6-tetrahydro-pyridine-1-carboxylic acid ethyl ester CAS No. 89690-66-4

2-Allyl-1,2,5,6-tetrahydro-pyridine-1-carboxylic acid ethyl ester

Cat. No.: B14373808
CAS No.: 89690-66-4
M. Wt: 195.26 g/mol
InChI Key: NDPBBGNDVIUYSM-UHFFFAOYSA-N
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Description

2-Allyl-1,2,5,6-tetrahydro-pyridine-1-carboxylic acid ethyl ester is an organic compound with the molecular formula C11H17NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-1,2,5,6-tetrahydro-pyridine-1-carboxylic acid ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of pyridine derivatives with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-1,2,5,6-tetrahydro-pyridine-1-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated pyridine derivatives.

Scientific Research Applications

2-Allyl-1,2,5,6-tetrahydro-pyridine-1-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Allyl-1,2,5,6-tetrahydro-pyridine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Allyl-pyridine: A simpler analog with similar reactivity but lacking the tetrahydro and carboxylic acid ester functionalities.

    1,2,5,6-Tetrahydro-pyridine: A related compound without the allyl and carboxylic acid ester groups.

Uniqueness

2-Allyl-1,2,5,6-tetrahydro-pyridine-1-carboxylic acid ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89690-66-4

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl 6-prop-2-enyl-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H17NO2/c1-3-7-10-8-5-6-9-12(10)11(13)14-4-2/h3,5,8,10H,1,4,6-7,9H2,2H3

InChI Key

NDPBBGNDVIUYSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC=CC1CC=C

Origin of Product

United States

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